15-Ebbct
Description
Structure
3D Structure
Properties
CAS No. |
132541-62-9 |
|---|---|
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
2,3-bis[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]oxirane |
InChI |
InChI=1S/C40H56O/c1-29(21-23-35-33(5)19-13-25-39(35,7)8)15-11-17-31(3)27-37-38(41-37)28-32(4)18-12-16-30(2)22-24-36-34(6)20-14-26-40(36,9)10/h11-12,15-18,21-24,27-28,37-38H,13-14,19-20,25-26H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,29-15+,30-16+,31-27+,32-28+ |
InChI Key |
AULCUSCIZQQSMU-WDJSDFAOSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C2OC2/C=C(/C=C/C=C(/C=C/C3=C(CCCC3(C)C)C)\C)\C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Synonyms |
15,15'-epoxy-beta,beta-carotene 15-EBBCT |
Origin of Product |
United States |
Chemical Synthesis and Enzymatic Biosynthesis of β Carotene 15,15 Epoxide
Chemical Synthesis Methodologies for β-carotene 15,15'-epoxide
Chemical synthesis of carotenoid epoxides, including β-carotene 15,15'-epoxide, often involves the epoxidation of a precursor carotene molecule. Various methodologies have been explored to achieve this transformation.
Stereoselective Approaches to Epoxidation of Carotenes
Stereoselective epoxidation aims to control the spatial arrangement of the epoxide ring formed on the carotene structure. While the epoxidation of β-carotene with certain reagents, such as monoperoxyphthalic acid, has been reported to yield diastereomeric mono-epoxides, this method was not found to be stereoselective, producing the two diastereomers in equal amounts when epoxidizing across the 5,6-double bond mdpi.com. Achieving stereocontrol in the epoxidation of polyene chains like that of β-carotene can be challenging due to the presence of multiple double bonds. Research has explored stereoselective rearrangements of 5,6-epoxy carotenoids promoted by Lewis acids, leading to compounds with novel end groups researchgate.netrsc.org. Stereoselective synthesis of other epoxycarotenoids, like aurochrome and auroxanthin, has been achieved using methods such as the Horner–Wadsworth–Emmons reaction with enantiopure epoxycyclohexadienylphosphonates acs.org.
Regiospecificity and Reaction Conditions in β-carotene 15,15'-epoxide Synthesis
Regiospecificity in chemical epoxidation refers to the preferential formation of an epoxide at a specific double bond within the molecule. In the case of β-carotene, epoxidation can occur at various double bonds, including the 5,6-, 5',6'-, and 15,15'-positions nih.govresearchgate.net. Peroxyl radical-dependent oxidation of β-carotene has been shown to produce both 5,6-epoxy-β,β-carotene and 15,15'-epoxy-β,β-carotene nih.gov. This suggests that peroxyl radicals can react with β-carotene, leading to epoxidation at different sites along the polyene chain nih.gov. The reaction conditions, including the type of oxidant used and the presence of catalysts, play a crucial role in determining the regiospecificity and yield of the desired epoxide umd.edu. For instance, while peroxycarboxylic acids are commonly used for alkene epoxidation, their regioselectivity can be influenced by the electronic nature and steric hindrance of the double bonds umd.edu.
Purification and Isolation Strategies for Synthetic β-carotene 15,15'-epoxide
The purification and isolation of synthetic β-carotene 15,15'-epoxide from reaction mixtures are essential steps to obtain a pure compound for further study or application. Chromatographic techniques are widely employed for this purpose. High-performance liquid chromatography (HPLC) is a powerful tool for separating carotenoids and their oxidation products, including epoxides nih.govnih.gov. Open-column chromatography on adsorbents like Ca(OH)₂ has also been used for the separation and purification of β-carotene mono- and diepoxides mdpi.com. Due to the potential formation of multiple isomers and oxidation products during synthesis, efficient separation methods are necessary to isolate the specific 15,15'-epoxide nih.govresearchgate.net. The instability of carotenoids, including epoxides, necessitates careful handling and storage during purification to minimize degradation diva-portal.org.
Enzymatic Biosynthesis of β-carotene 15,15'-epoxide in Biological Systems
In biological systems, the formation and metabolism of carotenoid epoxides are often mediated by specific enzymes. While the primary enzymatic cleavage of β-carotene to vitamin A occurs at the 15,15' double bond, epoxidation at this position can also occur, potentially through enzymatic or non-enzymatic processes.
Identification and Characterization of Enzymes Involved in β-carotene Epoxidation
Enzymes involved in carotenoid biosynthesis and modification include cyclases, hydroxylases, and epoxidases wikipedia.orgoup.comnih.gov. Zeaxanthin (B1683548) epoxidase (ZEP), for example, catalyzes the epoxidation of zeaxanthin at the 5,6- and 5',6'-positions, a key step in the xanthophyll cycle oup.comnovapublishers.com. While ZEP acts on zeaxanthin, which has hydroxyl groups on the beta rings, the enzymatic epoxidation of β-carotene itself, particularly at the 15,15' position, is less directly characterized by a dedicated enzyme analogous to ZEP for the central double bond. However, some enzymes involved in carotenoid metabolism or degradation, such as certain peroxidases, have been shown to produce β-carotene epoxides as degradation products cabidigitallibrary.org. The repair of β-carotene epoxides in some organisms has been postulated to involve enzymes like CruP, which may have evolved from carotenoid biosynthetic enzymes oup.com.
Role of Beta-Carotene Oxygenase 1 (BCO1) in β-carotene 15,15'-epoxide Turnover
Beta-Carotene Oxygenase 1 (BCO1), also known as β,β-carotene 15,15'-dioxygenase, is the key enzyme responsible for the oxidative cleavage of provitamin A carotenoids, including β-carotene, at the central 15,15' double bond to produce retinal mybiosource.comwikipedia.orggenecards.orgmdpi.comresearchgate.netnih.govresearchgate.net. This is the primary pathway for vitamin A formation from β-carotene in humans and other vertebrates wikipedia.orggenecards.orgresearchgate.netnih.gov.
While BCO1's main function is cleavage, its potential role in the turnover or metabolism of β-carotene 15,15'-epoxide is not as clearly defined as its role in cleaving β-carotene itself. Research on the substrate specificity of purified recombinant human BCO1 indicates that it primarily favors full-length provitamin A carotenoids like β-carotene and lycopene (B16060) for oxidative cleavage nih.govresearchgate.net. Studies have not detected significant activity of BCO1 with certain other carotenoids or their derivatives, such as lutein, zeaxanthin, and 9-cis-β-carotene nih.gov. The interaction or potential metabolism of β-carotene 15,15'-epoxide by BCO1 would require specific investigation to determine if BCO1 plays any role in its turnover, distinct from its well-established function in cleaving the non-epoxidized β-carotene. The formation of β-carotene 15,15'-epoxide might represent an oxidative modification that could potentially influence its interaction with BCO1 or serve as an intermediate in alternative metabolic pathways.
Enzymatic Activity of Purified Recombinant Human BCO1 with Various Substrates nih.govresearchgate.net
| Substrate | Catalytic Efficiency (kcat/Km, M⁻¹min⁻¹) | Product(s) |
| β-carotene | 6098 | Retinal |
| α-carotene | Lower than β-carotene | Retinal |
| β-cryptoxanthin | Lower than β-carotene | Retinal |
| β-apo-8'-carotenal | Lower than β-carotene | Retinal |
| Lycopene | Similar to β-carotene | Acycloretinal |
| β-apo-10'-carotenal | No Michaelis-Menten behavior | - |
| β-apo-12'-carotenal | No Michaelis-Menten behavior | - |
| β-apo-14'-carotenal | No Michaelis-Menten behavior | - |
| Lutein | No activity detected | - |
| Zeaxanthin | No activity detected | - |
| 9-cis-β-carotene | No activity detected | - |
Note: Data is based on studies using purified recombinant human BCO1.
Metabolic Precursors and Cofactors in Epoxide Formation Pathways
In enzymatic biosynthesis, β-carotene serves as the primary metabolic precursor for β-carotene 15,15'-epoxide. This conversion involves the enzymatic addition of an oxygen atom across the 15,15' double bond of the β-carotene molecule nih.gov.
The key enzyme responsible for the central cleavage of β-carotene, which can involve an epoxide intermediate, is β,β-carotene 15,15'-monooxygenase (BCMO1), also referred to as β-carotene 15,15'-dioxygenase researchgate.netnih.govnih.govgenecards.org. This enzyme catalyzes the oxidative cleavage of β-carotene at the central 15,15' double bond, typically yielding two molecules of retinal nih.govnih.govnih.gov. While the primary product of BCMO1 activity on β-carotene is retinal, the reaction mechanism is understood to proceed through stages that can involve epoxidation of the 15,15'-double bond, followed by hydration and oxidative cleavage hmdb.ca.
Studies on the enzymatic activity of BCMO1 have indicated a requirement for specific cofactors. Research suggests that iron is an obligate cofactor for β-carotene 15,15'-dioxygenase activity nih.gov. The inhibitory effect of desferrioxamine, an iron chelator, on the enzyme activity was reversed by the addition of iron, supporting its role as a cofactor nih.gov.
While the central cleavage by BCMO1 is the primary pathway for vitamin A production from β-carotene, other enzymatic and non-enzymatic processes can lead to the formation of epoxides, including β-carotene 15,15'-epoxide. For instance, the degradation of β-carotene through autoxidation can involve isomerization and the production of radical species, which can subsequently lead to the formation of epoxides cirad.fr.
In the broader context of carotenoid biosynthesis, the initial building blocks are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) wikipedia.orgmdpi.com. These C5 units are condensed to form larger isoprenoids, eventually leading to the C40 backbone of carotenoids like lycopene and then β-carotene through cyclization wikipedia.orgmdpi.com. The MEP (2-C-methyl-D-erythritol 4-phosphate) pathway is the primary route for IPP and DMAPP production for carotenoid biosynthesis in plants wikipedia.orgbioone.org. Enzymes involved in the upstream biosynthesis of β-carotene, such as phytoene (B131915) synthase, phytoene desaturase, and lycopene cyclase, require various cofactors, though these are involved in the formation of the β-carotene precursor itself rather than the subsequent epoxidation at the 15,15' position wikipedia.orgiupac.org. For example, some phytoene desaturases require FAD as a cofactor iupac.org.
The specific enzymatic machinery solely dedicated to the formation of β-carotene 15,15'-epoxide as a stable end-product, independent of the vitamin A synthesis pathway, is less extensively characterized compared to BCMO1. However, the epoxide can be an intermediate in the oxidative degradation or enzymatic transformation of β-carotene.
Interactive Data Table: Key Components in β-Carotene 15,15'-Epoxide Formation
| Component | Role | Notes |
| β-carotene | Metabolic Precursor | Substrate for epoxidation at the 15,15' double bond. |
| β,β-carotene 15,15'-monooxygenase (BCMO1) | Enzyme (involved in cleavage via epoxide) | Catalyzes oxidative cleavage of β-carotene, potentially via epoxidation. |
| Iron | Cofactor | Suggested obligate cofactor for BCMO1 activity. |
| Oxygen | Reactant | Involved in the oxidative epoxidation process. |
Advanced Analytical and Spectroscopic Characterization of β Carotene 15,15 Epoxide
Chromatographic Techniques for Separation and Quantification of β-carotene 15,15'-epoxide
Chromatographic methods are fundamental for isolating β-carotene 15,15'-epoxide from other carotenoids and matrix components, as well as for its quantification. Given the lipophilic nature and potential lability of carotenoids and their epoxides, careful method development is essential.
High-Performance Liquid Chromatography (HPLC) Method Development for Carotenoids
HPLC is the most widely utilized technique for the analysis of carotenoids due to its ability to effectively separate individual compounds. mdpi.comscielo.brfarmaciajournal.com Method development for carotenoids, including epoxides, typically involves the selection of appropriate stationary and mobile phases, optimizing flow rate, and detection wavelengths.
Reverse-phase HPLC with C18 or C30 stationary phases is commonly employed for carotenoid separation. mdpi.comscielo.bruncg.eduacs.orgmdpi.com C30 columns are particularly effective for resolving carotenoid isomers, which is critical for accurately analyzing complex mixtures that may contain various epoxides and cis/trans isomers. mdpi.com Typical mobile phases consist of mixtures of solvents such as methanol, methyl tert-butyl ether (MTBE), and water, often used in gradient elution mode to achieve optimal separation of compounds with varying polarities. scielo.bracs.org
Detection is frequently performed using UV-Visible diode array detection (DAD), which provides spectral information (λmax) characteristic of the carotenoid chromophore, aiding in peak identification and allowing for quantification based on absorbance. mdpi.comscielo.br The UV-Vis spectra of carotenoids typically show multiple maxima in the 400-550 nm range. mdpi.com Challenges in HPLC analysis of carotenoids can include their susceptibility to degradation and isomerization during sample preparation and analysis, which necessitates minimizing exposure to light, oxygen, and heat, and sometimes includes the use of stabilizers or inert atmospheres. scielo.bruncg.eduuni-graz.at
While specific HPLC conditions optimized solely for β-carotene 15,15'-epoxide are not extensively detailed in the provided search results, the general principles and methods developed for separating β-carotene and other β-carotene epoxides (such as the 5,6-epoxide) are applicable. mdpi.comuni-graz.atnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Carotenoid Epoxide Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds. While intact high-molecular-weight carotenoid epoxides like β-carotene 15,15'-epoxide are generally not sufficiently volatile for direct GC analysis without derivatization or pyrolysis, GC-MS is highly relevant for the analysis of volatile degradation products that may arise from carotenoids and their epoxides. nih.govanu.edu.aumdpi.comacademie-sciences.fr
Carotenoid degradation, which can occur through enzymatic or non-enzymatic oxidation, can yield a variety of volatile cleavage products. nih.govanu.edu.aunih.gov These volatile compounds, often apocarotenoids, contribute to the aroma and flavor of many foods. anu.edu.aumdpi.com Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are used to isolate and analyze these volatile profiles. anu.edu.aumdpi.com Pyrolysis GC-MS has also been employed to study the thermal degradation pathways of β-carotene, identifying volatile products. academie-sciences.fr
Although β-carotene 15,15'-epoxide itself may not be a primary target for direct GC-MS analysis, the technique is valuable for studying its potential breakdown products or for analyzing volatile markers associated with its presence or degradation in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Trace Analysis
LC-MS and tandem mass spectrometry (LC-MS/MS) are indispensable tools for the unequivocal identification, structural confirmation, and trace analysis of carotenoids and their epoxides, overcoming limitations of UV-Vis detection alone, particularly in complex matrices or when analyzing compounds at low concentrations. mdpi.comscielo.brnih.govnih.govnih.govudl.cat
LC-MS hyphenates the separation power of HPLC with the identification capabilities of mass spectrometry. This allows for the determination of the molecular weight of the intact molecule and provides fragmentation patterns that offer structural information. mdpi.comudl.cat Common ionization techniques used for carotenoids in LC-MS include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). mdpi.comudl.cat APCI is often preferred for less polar carotenoids like β-carotene and its epoxides due to its efficiency in ionizing lipophilic compounds. mdpi.com
LC-ESI-MS has been successfully used to identify β-carotene 15,15'-epoxide in biological samples. nih.gov The technique allows for precise mass-based identification, often observing the protonated molecule ([M+H]⁺) in positive ion mode. nih.govudl.cat LC-MS/MS provides further structural detail by fragmenting the parent ion and analyzing the resulting product ions, generating a unique fragmentation fingerprint for the compound. mdpi.comudl.cat This is particularly useful for distinguishing isomers or confirming the presence of the epoxide moiety.
Spectroscopic Methods for Structural Elucidation of β-carotene 15,15'-epoxide
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of β-carotene 15,15'-epoxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY, HMQC, and HMBC), is a definitive method for the structural elucidation and, importantly, the stereochemical assignment of carotenoids and their epoxides. acs.orgmdpi.comnih.govacs.orgseiken-site.or.jpresearchgate.net
NMR provides detailed information about the chemical environment of each atom in the molecule. Proton NMR (¹H NMR) spectra show signals for each distinct proton, with their chemical shifts, splitting patterns, and integration providing insights into the molecular structure and the connectivity of atoms. Carbon NMR (¹³C NMR) provides information about the carbon skeleton. acs.orgmdpi.com
For epoxycarotenoids, characteristic chemical shifts for protons and carbons in the vicinity of the epoxide ring are expected and can be used for identification and to infer stereochemistry. Studies on other β-carotene epoxides, such as the 5,6-epoxide, have utilized NMR to confirm their structure and investigate their stereochemistry. mdpi.comnih.gov While specific, detailed NMR data solely for β-carotene 15,15'-epoxide (C40H56O) was not prominently featured in the search results, the application of NMR is standard practice for the complete structural characterization of such compounds. acs.orgacs.orgseiken-site.or.jp HPLC-NMR coupling allows for the direct acquisition of NMR data on eluting peaks, which is valuable for analyzing complex mixtures and identifying stereoisomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, is essential for determining the exact mass of β-carotene 15,15'-epoxide. This provides a highly accurate mass measurement that can confirm the elemental composition (molecular formula, C₄₀H₅₆O) and distinguish it from compounds with very similar nominal masses. ebi.ac.ukacs.orgresearchgate.net
HRMS also provides detailed fragmentation patterns, particularly when coupled with tandem MS (HRMS/MS). Analyzing the fragmentation pathways of the protonated or molecular ion provides crucial structural information. Common fragmentation pathways for carotenoids include the loss of neutral molecules such as water, toluene (B28343) (92 Da), and xylene (106 Da), which are characteristic of the polyene chain structure. udl.catresearchgate.net The presence and masses of specific fragment ions can help confirm the presence and location of the epoxide group and other structural features. While specific HRMS fragmentation data for β-carotene 15,15'-epoxide (C₄₀H₅₆O) was not explicitly found, HRMS techniques are routinely applied to carotenoids and their derivatives for unambiguous identification and structural analysis. acs.orgresearchgate.net
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| β-carotene 15,15'-epoxide | 6449945 |
| 15-Ebbct | 6449945 |
| β-Carotene | 5280489 |
Table: Illustrative HPLC Conditions for Carotenoid Epoxide Analysis
| Parameter | Typical Range/Description |
| Stationary Phase | C18 or C30 reversed-phase column |
| Mobile Phase | Gradient elution with mixtures of methanol, MTBE, water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis DAD (400-550 nm), MS |
| Column Temperature | Ambient or slightly elevated (e.g., 20-30 °C) |
| Injection Volume | Typically 5-20 µL |
Table: Illustrative Mass Spectrometry Data for Carotenoid Epoxides (General)
| Parameter | Typical Observation |
| Ionization Mode | Positive ion mode (APCI or ESI) |
| Observed Ion | Protonated molecule [M+H]⁺ is common |
| Fragmentation Ions | Characteristic losses (e.g., [M+H-H₂O]⁺, [M+H-92]⁺) |
| HRMS Accuracy | High mass accuracy (typically < 5 ppm error) |
Note: Specific data for β-carotene 15,15'-epoxide (CID 6449945) would be presented in detailed research findings.
Table: Illustrative NMR Spectroscopic Data for Carotenoid Epoxides (General)
| Nucleus | Relevant Chemical Shift Range (δ, ppm) | Key Information Provided |
| ¹H | Epoxide protons (e.g., ~2.8-3.2) | Number of protons, coupling constants, neighboring groups |
| ¹³C | Epoxide carbons (e.g., ~58-65) | Carbon skeleton, presence of specific functional groups |
| 2D NMR | COSY, HMQC, HMBC | Connectivity, through-bond and through-space correlations |
Note: Specific chemical shifts and coupling constants are highly dependent on the exact structure and solvent used. Detailed assignments for β-carotene 15,15'-epoxide (CID 6449945) would be presented in specific research studies.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Epoxide Groups
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound. For carotenoids like β-carotene 15,15'-epoxide, these techniques are valuable for identifying characteristic vibrations associated with the polyene chain and the epoxide ring.
IR spectroscopy, while not as extensively applied to carotenoids as Raman due to the weak nature of some polyene chain vibrations, can still identify characteristic functional groups such as C=C, C-H, and C-O bonds nih.govnih.gov. The presence of the epoxide group in β-carotene 15,15'-epoxide would be expected to contribute specific vibrational modes to its IR spectrum, typically in the fingerprint region.
Raman spectroscopy, particularly resonance Raman spectroscopy, is highly sensitive to the conjugated double bond system (polyene chain) in carotenoids due to the resonance enhancement effect when the excitation wavelength is close to the electronic absorption maxima mdpi.comresearchgate.net. The Raman spectra of carotenoids are dominated by a few intense bands corresponding to the stretching vibrations of the conjugated carbon-carbon double bonds (ν₁ around 1500-1530 cm⁻¹) and carbon-carbon single bonds (ν₂ around 1150-1160 cm⁻¹) in the polyene chain, as well as C-H out-of-plane bending vibrations (ν₄ around 960 cm⁻¹) nih.govresearchgate.net.
While specific IR and Raman spectral data for the epoxide group in β-carotene 15,15'-epoxide are not extensively detailed in the provided search results, studies on related carotenoid epoxides and isomers indicate that vibrational spectroscopy can distinguish between different carotenoid structures and their modifications nih.govnih.gov. For instance, changes in the polyene chain vibrations can indicate isomerization nih.gov. The epoxide ring, with its strained C-O bonds, would have characteristic stretching and bending modes that would appear in the vibrational spectrum, providing a fingerprint for its presence.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of carotenoids due to their characteristic strong absorption in the visible region of the electromagnetic spectrum. This absorption is a result of the extensive system of conjugated double bonds that forms the chromophore of these molecules researchgate.netwikipedia.org.
Carotenoids typically exhibit a distinctive UV-Vis absorption spectrum with several peaks, often showing a fine structure, usually three mutually overlapping bands nih.govuncg.edu. The position and intensity of these absorption maxima are highly dependent on the length of the conjugated system and the presence of functional groups, such as epoxide rings, which can alter the effective conjugation length wikipedia.org.
For β-carotene 15,15'-epoxide, the presence of the epoxide ring at the central 15,15' position of the polyene chain would be expected to influence its UV-Vis absorption spectrum compared to that of all-trans-β-carotene. While specific UV-Vis data for β-carotene 15,15'-epoxide is not explicitly provided in detail, related studies on β-carotene epoxides show that epoxidation can affect the absorption characteristics nih.govnih.gov. The UV-Vis spectrum is a key parameter used for the identification and characterization of carotenoid epoxides after separation by techniques like HPLC nih.govnih.gov.
The absorption maxima for carotenoids are typically in the range of 400-500 nm researchgate.net. The fine structure and specific wavelengths of maximum absorption (λmax) are indicative of the particular carotenoid structure and its isomeric form nih.govuncg.edu. Changes in these features can provide evidence of degradation or isomerization uncg.edu.
Advanced Hyphenated Techniques in β-carotene 15,15'-epoxide Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry. These techniques are essential for the comprehensive analysis of complex mixtures containing β-carotene 15,15'-epoxide, especially in biological or food matrices where it may be present at low concentrations or alongside other carotenoids and their degradation products researchgate.nettandfonline.com.
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating carotenoids and their isomers due to its ability to resolve closely related structures tandfonline.comaoac.org. When coupled with detectors such as Diode Array Detectors (DAD) or UV-Vis detectors, HPLC-UV/Vis allows for the separation and spectroscopic characterization of individual components in a mixture researchgate.nettandfonline.com. HPLC-DAD is commonly used to monitor the separation of carotenoids and obtain their online UV-Vis spectra for identification based on their λmax and spectral fine structure tandfonline.comnih.gov.
Mass Spectrometry (MS) provides molecular weight information and fragmentation patterns that are highly valuable for confirming the identity of β-carotene 15,15'-epoxide and elucidating its structure nih.govresearchgate.net. Hyphenating HPLC with MS (HPLC-MS) or tandem MS (HPLC-MS/MS) offers a powerful tool for the separation, detection, and identification of carotenoids and their metabolites or degradation products with high sensitivity and specificity researchgate.netscience.gov.
Studies on the oxidation of β-carotene have utilized HPLC coupled with UV-Vis spectroscopy and MS to identify products like β-carotene 15,15'-epoxide nih.govacs.orgnih.gov. This combination allows researchers to separate the epoxide from other reaction products and confirm its molecular weight and fragmentation pattern, providing strong evidence for its structure nih.govacs.org.
Other advanced hyphenated techniques mentioned in the context of carotenoid analysis include LC-NMR and LC-MS/MS, which offer even greater structural elucidation capabilities researchgate.net. These techniques are particularly useful for analyzing complex samples and identifying novel carotenoid derivatives or metabolites.
Mechanistic Studies and Biological Significance of β Carotene 15,15 Epoxide Metabolism
Elucidation of β-carotene 15,15'-epoxide as an Intermediate in Vitamin A Pathway
The primary pathway for vitamin A (retinoid) production from provitamin A carotenoids like β-carotene involves the central oxidative cleavage of the 15,15' double bond, catalyzed by the enzyme β,β-carotene 15,15'-monooxygenase (BCMO1) mdpi.comnih.govwikipedia.orgmdpi.com. This reaction theoretically yields two molecules of retinal (β-apo-15-carotenal) from one molecule of β-carotene mdpi.comnih.govwikipedia.orgnih.gov.
While the direct cleavage of β-carotene by BCMO1 is the predominant route to retinal, research has explored alternative or intermediate steps in this process. Early studies investigating the enzymatic cleavage of β-carotene by rat intestinal and liver enzymes in vitro demonstrated the formation of retinal core.ac.uk. The mechanism of this cleavage was initially proposed to involve epoxidation of the 15,15' double bond as an intermediate step, followed by hydration and oxidative cleavage of the resulting diol hmdb.ca.
Chemical model systems studying the oxidation of β-carotene by peroxyl radicals have shown the formation of β-carotene 15,15'-epoxide, alongside other epoxides like β-carotene 5,6-epoxide nih.gov. This suggests that epoxidation can occur non-enzymatically through oxidative processes. However, the specific role of β-carotene 15,15'-epoxide as a direct, enzyme-catalyzed intermediate in the canonical BCMO1-mediated cleavage pathway to retinal is still an area of ongoing research. While some literature suggests epoxidation of the 15,15'-double bond as part of the BCMO1 reaction mechanism, leading to ring opening and cleavage hmdb.ca, the precise enzymatic handling and metabolic fate of the isolated β-carotene 15,15'-epoxide molecule within the vitamin A synthesis pathway require further detailed investigation.
In Vitro Enzymatic Activity Assays for β-carotene 15,15'-epoxide Biotransformation
In vitro enzymatic assays have been crucial in understanding the metabolism of carotenoids and their derivatives. Studies focusing on the activity of BCMO1 have primarily used β-carotene as the substrate to produce retinal nih.gov. While BCMO1 is known to cleave carotenoids with at least one unsubstituted β-ionone ring at the 15,15' central double bond, its activity towards β-carotene 15,15'-epoxide specifically has not been as extensively documented as its activity towards β-carotene itself mdpi.com.
Another enzyme involved in carotenoid cleavage is β-carotene 9',10'-dioxygenase (BCO2), which catalyzes eccentric cleavage of β-carotene at the 9',10' double bond, yielding β-apo-10'-carotenal and β-ionone mdpi.comnih.govresearchgate.net. BCO2 exhibits broader substrate specificity compared to BCMO1, acting on a wider range of carotenoids, including some with oxygenated functional groups researchgate.net. However, direct in vitro enzymatic activity assays specifically demonstrating the biotransformation of β-carotene 15,15'-epoxide by BCO2 or other metabolic enzymes are less commonly reported in the available literature compared to studies on β-carotene or other apocarotenoids.
Research on the enzymatic fate of β-carotene 15,15'-epoxide may involve incubating the compound with recombinant enzymes like BCMO1 or BCO2, or with cellular extracts from tissues known to metabolize carotenoids, followed by analysis of reaction products using techniques such as HPLC-UV/Vis or LC-MS nih.govnih.gov. Such studies would help elucidate whether β-carotene 15,15'-epoxide can be a substrate for these or other enzymes and what the resulting metabolites are.
Molecular Mechanisms of β-carotene 15,15'-epoxide Interaction with Metabolic Enzymes
The molecular mechanisms by which carotenoids and their derivatives interact with metabolic enzymes like BCMO1 and BCO2 involve binding to the enzyme's active site, followed by catalysis. BCMO1 is an iron-containing monooxygenase that catalyzes the oxidative cleavage of the 15,15' double bond researchgate.net. The enzyme's structure and the mechanism of substrate binding and cleavage have been subjects of structural and mechanistic studies researchgate.netnih.gov.
For β-carotene 15,15'-epoxide, interaction with BCMO1 would likely involve the binding of the epoxidized carotenoid to the enzyme's active site. The presence of the epoxide group at the 15,15' position, the usual cleavage site for β-carotene, could potentially influence the binding affinity and the catalytic activity of BCMO1. It is plausible that the epoxide might serve as an alternative substrate, an inhibitor, or simply not be recognized by the enzyme's active site due to the structural modification.
Similarly, the interaction of β-carotene 15,15'-epoxide with BCO2 would depend on the enzyme's substrate binding pocket and catalytic mechanism. BCO2 cleaves at a different position (9',10') compared to BCMO1 mdpi.comnih.gov. The epoxide group at the 15,15' position might affect the molecule's conformation and its ability to fit into the active site of BCO2 or influence the catalytic reaction at the 9',10' double bond.
Detailed molecular modeling, enzyme kinetics studies with purified enzymes and β-carotene 15,15'-epoxide as a substrate, and structural analysis of enzyme-ligand complexes would be necessary to fully understand the molecular mechanisms of interaction between β-carotene 15,15'-epoxide and carotenoid-metabolizing enzymes.
Comparative Biochemical Analysis of β-carotene 15,15'-epoxide in Different Biological Systems
The metabolism and presence of carotenoids and their derivatives, including epoxides, can vary across different biological systems, such as various animal species and tissues. These differences can be attributed to variations in the expression levels and activity of metabolizing enzymes like BCMO1 and BCO2 researchgate.netnih.gov.
Studies comparing carotenoid metabolism in different species have shown that the efficiency of converting β-carotene to vitamin A varies significantly. Omnivores and herbivores generally exhibit higher conversion rates compared to carnivores nih.gov. This suggests differences in the activity or expression of BCMO1 across species.
The tissue distribution of carotenoid cleavage enzymes also varies. BCMO1 is predominantly expressed in the intestine and liver, but its expression has also been observed in other tissues like the lung, kidney, and brain, suggesting tissue-specific retinoid metabolism nih.govresearchgate.net. BCO2 is also found in various tissues and is localized to the mitochondria researchgate.net.
Comparative biochemical analysis of β-carotene 15,15'-epoxide would involve measuring its presence and potentially its metabolic products in different tissues and species after administration of β-carotene or the epoxide itself. Such studies could reveal:
Species-specific formation or metabolism: Are certain species more prone to forming β-carotene 15,15'-epoxide? Do different species metabolize it differently?
Tissue distribution: Does β-carotene 15,15'-epoxide accumulate in specific tissues? Is its metabolism linked to the tissue distribution of BCMO1 or BCO2?
Influence of physiological state: Does vitamin A status or other physiological factors influence the levels or metabolism of β-carotene 15,15'-epoxide? Vitamin A deficiency has been shown to induce BCMO1 expression wikipedia.orgresearchgate.net.
While some studies have investigated the occurrence of β-carotene 15,15'-epoxide in certain foods foodb.ca, comprehensive comparative biochemical analyses detailing its metabolic fate across a wide range of biological systems are limited in the currently available search results. Further research employing sensitive analytical techniques would be valuable to understand the biological significance of this epoxide in different organisms and tissues.
Data Tables
However, we can present some relevant information regarding the enzymes involved and the primary substrate (β-carotene) and product (Retinal) of the main cleavage pathway:
| Enzyme | Primary Substrate | Cleavage Site | Primary Product(s) | Tissue Distribution (Mammals) |
| BCMO1 | β-carotene | 15,15' | Retinal (2 molecules) | Intestine, Liver, Lung, Kidney, Brain nih.govresearchgate.net |
| BCO2 | β-carotene | 9',10' | β-apo-10'-carotenal, β-ionone mdpi.comnih.gov | Various tissues, Mitochondria researchgate.net |
Computational and Theoretical Chemistry of β Carotene 15,15 Epoxide
Quantum Chemical Calculations for Electronic Structure and Reactivity of β-carotene 15,15'-epoxide
Quantum chemical calculations, particularly DFT, are widely used to investigate the electronic properties and potential reaction pathways of organic molecules. While specific DFT studies focused exclusively on the conformational energetics or reactivity of β-carotene 15,15'-epoxide were not prominently found, DFT has been applied to study related carotenoids and their degradation products.
Density Functional Theory (DFT) Studies on Conformational Energetics
DFT is a powerful method for exploring the potential energy surface of a molecule and determining the relative stabilities of different conformers. Studies on other carotenoid isomers, such as cis isomers of β-carotene, have utilized DFT to assess their relative stability, indicating that 15-cis isomers can be slightly less stable than the all-trans form. researchgate.net While this provides a general context for carotenoid conformational analysis using DFT, specific data on the conformational energetics of the 15,15'-epoxide requires dedicated computational studies. The presence of the epoxide ring introduces unique structural constraints and potential conformers compared to the linear polyene chain of β-carotene.
Spectroscopic Property Prediction (NMR, UV-Vis, IR) using Computational Models
Computational methods can predict spectroscopic properties, aiding in the identification and characterization of compounds. For carotenoids, DFT and time-dependent DFT (TD-DFT) have been used to predict UV-Vis and Raman spectra, correlating spectral features with molecular structure and conjugation length. researchgate.netresearchgate.netacs.org While a predicted 1H NMR spectrum for β-carotene is available hmdb.ca, and IR spectra calculations have been performed for all-trans and 15,15'-cis-β-carotene researchgate.net, specific computational predictions for the NMR, UV-Vis, or IR spectra of β-carotene 15,15'-epoxide were not readily found in the search results. Predicting the spectroscopic signature of the epoxide would involve calculating excitation energies (for UV-Vis) and vibrational frequencies (for IR) or chemical shifts (for NMR) using appropriate quantum chemical methods.
Molecular Modeling and Dynamics Simulations of β-carotene 15,15'-epoxide
Molecular modeling and dynamics simulations are crucial for understanding the dynamic behavior of molecules and their interactions with biological systems, such as enzymes.
Ligand-Protein Docking Studies with Carotenoid-Metabolizing Enzymes
Ligand-protein docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a protein target. Studies investigating the interaction of carotenoids with enzymes involved in their metabolism, such as β-carotene 15,15'-dioxygenase (BCO1), have employed molecular docking. frontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net One study explicitly mentioned docking of β-carotene-15,15′-epoxide (BTC) to the ATP kinase domain of HER2, reporting a docking score of -11.5 kcal/mol. frontiersin.orgnih.gov Another study on VEGFR-2 kinase domain inhibition also reported docking of β-carotene-15,15′-epoxide with a binding energy of -10.5 kcal/mol. nih.gov These studies indicate that β-carotene 15,15'-epoxide can be a subject of docking studies to explore its potential interactions with various protein targets, including enzymes involved in signaling pathways.
Here is a table summarizing the docking scores for β-carotene 15,15'-epoxide from the search results:
| Protein Target | Docking Score (kcal/mol) | Source Index |
| HER2 ATP kinase domain | -11.5 | frontiersin.orgnih.gov |
| VEGFR-2 kinase domain | -10.5 | nih.gov |
Conformational Analysis and Flexibility of the β-carotene 15,15'-epoxide Structure
Molecular dynamics simulations can provide insights into the flexibility and conformational changes of a molecule over time. While general molecular dynamics simulations of carotenoids and their interactions with enzymes like BCO1 have been performed frontiersin.orgmdpi.com, specific studies detailing the conformational analysis and flexibility of the β-carotene 15,15'-epoxide structure itself were not specifically highlighted. The presence of the epoxide ring is expected to influence the flexibility of the polyene chain compared to unsubstituted β-carotene. Molecular dynamics could reveal preferred conformations and the range of motion of the epoxide group and the attached polyene chain.
In Silico Prediction of β-carotene 15,15'-epoxide Reactivity and Stability
In silico methods can be used to predict the reactivity and stability of chemical compounds. Studies on carotenoid degradation have indicated that epoxides, including 15,15'-epoxy-β-carotene, can be formed as intermediate products of oxidation. cirad.frcirad.frnih.gov These epoxides may subsequently degrade into other carbonyl compounds. cirad.frcirad.fr Computational studies on the reaction mechanisms of carotenoid cleavage enzymes nih.gov and the reactions of carotenoids with radicals researchgate.net provide a framework for understanding the potential reactivity and stability of β-carotene 15,15'-epoxide. Predicting the specific reaction pathways and stability of the epoxide would likely involve calculating activation energies for potential degradation or transformation reactions using quantum chemical methods. Quantitative Structure-Activity Relationship (QSAR) models have been used to predict properties like redox potentials of carotenoids sav.sk, which could be relevant to understanding their stability under oxidative conditions.
Synthesis and Investigation of β Carotene 15,15 Epoxide Derivatives and Analogues
Rational Design Principles for β-carotene 15,15'-epoxide Analogues
The design of novel analogues of β-carotene 15,15'-epoxide is guided by the objective of exploring and modifying its physicochemical properties and biological activity. Key considerations in the rational design process include the stability of the epoxide ring, the electronic properties of the polyene chain, and the nature of the terminal ring structures.
Modulating Epoxide Reactivity: The central 15,15'-epoxide group is a key functional feature. Analogues can be designed to either stabilize or enhance the reactivity of this group. Introducing electron-withdrawing or electron-donating substituents at various positions on the β-ionone rings can influence the electron density across the polyene system and, consequently, the chemical stability and reactivity of the epoxide.
Modification of Terminal Groups: The β-ionone rings at the termini of the molecule offer significant opportunities for modification. Introducing polar functional groups could enhance water solubility, which is generally poor for carotenoids. foodb.ca Altering the ring structure itself, for instance by creating analogues with different ring sizes or aromatic rings, could lead to novel biological activities. These modifications are designed to probe the structure-activity relationships that govern the compound's interactions within biological systems.
A summary of rational design principles is presented in the table below.
| Design Principle | Target Property Modification | Potential Outcome |
| Epoxide Reactivity Modulation | Stability and reactivity of the 15,15'-epoxide ring | Altered metabolic fate and biological interactions |
| Polyene System Alteration | Electronic and steric properties of the conjugated system | Modified spectroscopic properties and antioxidant capacity |
| Terminal Group Modification | Polarity, size, and shape of the end groups | Enhanced solubility and novel biological specificities |
Synthetic Strategies for Tailoring β-carotene 15,15'-epoxide Derivatives
The synthesis of β-carotene 15,15'-epoxide derivatives can be approached through two main strategies: modification of the parent β-carotene followed by epoxidation, or the total synthesis of the desired analogue incorporating the epoxide at a key step.
Post-Modification of β-carotene: This approach involves the chemical modification of commercially available β-carotene to introduce desired functional groups on the β-ionone rings or the polyene chain. Subsequent epoxidation of the central 15,15'-double bond can then be achieved using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This method is advantageous for creating a library of derivatives from a common starting material.
Total Synthesis Approaches: For analogues with significant structural modifications, a total synthesis approach is often necessary. Convergent synthetic strategies are commonly employed, where the molecule is assembled from smaller, functionalized fragments. Key reactions in carotenoid synthesis include the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, which are highly effective for forming the carbon-carbon double bonds of the polyene chain. nih.govresearchgate.net The Stille and Suzuki coupling reactions have also emerged as powerful tools for the stereoselective synthesis of complex polyenes. organic-chemistry.org
A general synthetic scheme for preparing a C40 carotenoid analogue often involves a C15 + C10 + C15 strategy. nih.gov In the context of β-carotene 15,15'-epoxide derivatives, a central C10-dialdehyde could be reacted with two equivalents of a modified C15-phosphonate ylide. The epoxide functionality could be introduced either before or after the coupling reactions.
The table below outlines some key synthetic reactions used in the preparation of carotenoid derivatives.
| Reaction | Description | Application in Synthesis |
| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Formation of double bonds in the polyene chain. researchgate.net |
| Horner-Wadsworth-Emmons (HWE) Reaction | A modification of the Wittig reaction using a phosphonate (B1237965) carbanion, often leading to higher E-selectivity. | Stereoselective synthesis of all-trans polyenes. nih.gov |
| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide. | Construction of the polyene backbone with high stereochemical control. organic-chemistry.org |
| Epoxidation | The reaction of an alkene with an oxidizing agent to form an epoxide. | Introduction of the 15,15'-epoxide group. researchgate.net |
Advanced Characterization of Novel β-carotene 15,15'-epoxide Derivatives
The structural elucidation and purity assessment of newly synthesized β-carotene 15,15'-epoxide derivatives require a combination of advanced analytical techniques.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is the cornerstone for the separation and purification of carotenoid mixtures. nih.gov The choice of stationary phase (normal or reversed-phase) and mobile phase composition is critical for achieving optimal separation of isomers and analogues with different polarities.
Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing valuable structural information about the connectivity of different functional groups.
Spectroscopic Techniques:
UV-Visible Spectroscopy: The extended conjugated system of carotenoids gives rise to characteristic absorption spectra in the ultraviolet and visible regions. The wavelength of maximum absorption (λmax) is sensitive to the length of the polyene chain and the presence of other chromophoric groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the detailed structural analysis of novel derivatives. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of protons and carbons within the molecule, confirming the intended structure.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups, such as the epoxide ring (typically absorbing in the 1250 cm-1 region) and any newly introduced hydroxyl or carbonyl groups.
The following table summarizes the primary characterization techniques and the information they provide.
| Technique | Information Provided |
| HPLC | Purity assessment and separation of isomers. nih.gov |
| HRMS | Precise molecular weight and elemental composition. |
| UV-Vis | Confirmation of the conjugated polyene system and its length. |
| NMR (1D & 2D) | Detailed structural elucidation and stereochemistry. |
| IR Spectroscopy | Identification of key functional groups. |
Comparative Analysis of Metabolic Pathways for β-carotene 15,15'-epoxide and its Analogues
The metabolism of β-carotene is primarily initiated by the enzymatic cleavage of its central 15,15'-double bond by β-carotene 15,15'-oxygenase (BCO1), yielding two molecules of retinal (a form of vitamin A). nih.govmdpi.com A second enzyme, β-carotene 9',10'-oxygenase (BCO2), can cleave β-carotene asymmetrically. nih.gov The presence of the 15,15'-epoxide in 15-Ebbct would prevent the symmetrical cleavage by BCO1.
Metabolism of β-carotene 15,15'-epoxide: The metabolic fate of β-carotene 15,15'-epoxide itself is not well-documented in mammals. It is plausible that it could be a substrate for BCO2, leading to the formation of apo-carotenoids. Alternatively, the epoxide ring could be hydrolyzed by epoxide hydrolases to form the corresponding 15,15'-diol.
Metabolism of Designed Analogues: The metabolic pathways of novel analogues would be highly dependent on their specific structural modifications.
Analogues with modified polyene chains: Changes in the length or substitution pattern of the polyene chain could affect the substrate recognition and activity of cleavage enzymes like BCO2.
Analogues with modified terminal rings: Modifications to the β-ionone rings could influence the binding affinity for carotenoid cleavage enzymes. For instance, the presence of hydroxyl groups, as seen in xanthophylls, is known to affect their metabolism. nih.gov
Analogues with altered epoxide stability: Derivatives with a more stable epoxide ring might be more resistant to enzymatic hydrolysis and could potentially accumulate in tissues or be excreted unchanged. Conversely, a more reactive epoxide might lead to the formation of different metabolites through reactions with cellular nucleophiles.
A comparative analysis would involve incubating the parent compound and its analogues with relevant enzyme preparations (e.g., from intestinal mucosa or liver) and analyzing the resulting metabolites using techniques like LC-MS. This would provide insights into how structural modifications influence the metabolic fate of these compounds.
The table below presents a hypothetical comparison of metabolic pathways.
| Compound | Potential Metabolic Pathway | Key Enzymes Involved | Expected Metabolites |
| β-carotene | Symmetrical cleavage | BCO1 | Retinal nih.gov |
| β-carotene 15,15'-epoxide | Asymmetrical cleavage, Epoxide hydrolysis | BCO2, Epoxide Hydrolases | Apo-carotenoids, β-carotene-15,15'-diol |
| Analogue with hydroxylated rings | Potentially altered cleavage and phase II conjugation | BCO2, UGTs, SULTs | Hydroxylated apo-carotenoids, Glucuronide or sulfate (B86663) conjugates |
Further research is necessary to fully elucidate the metabolic pathways of β-carotene 15,15'-epoxide and its synthetic analogues. Such studies will be crucial for understanding their biological activities and potential applications.
Emerging Research Directions and Methodological Advancements in β Carotene 15,15 Epoxide Studies
Development of Novel Mass Spectrometry Imaging Techniques for Non-Human Biological Systems
Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample. Recent advancements in MSI are proving valuable in the study of carotenoids in various biological matrices, including non-human systems like plants and insects. researchgate.net This technology enables researchers to understand the localization of carotenoids and their derivatives, such as epoxides, at the tissue and cellular levels, providing insights that are not possible with traditional bulk extraction and analysis methods. researchgate.net
While direct applications of MSI specifically targeting β-carotene 15,15'-epoxide are still emerging, the successful application of this technique to other carotenoids and related epoxides demonstrates its potential. Studies have utilized multimodal imaging methods, combining techniques like Raman spectroscopy and mass spectrometry, to spatially characterize biochemical changes and the distribution of carotenoids in plant tissues following genetic modifications. researchgate.net The ability to detect and map carotenoid epoxides in situ is crucial for understanding their formation, accumulation, and potential functions within specific tissues or cells in non-human organisms. researchgate.net Advanced mass spectrometry imaging techniques are also being explored in food science for evaluating the distribution of molecules, which could extend to analyzing carotenoid epoxides within food matrices derived from plants. researchgate.net The fragmentation patterns of carotenoid epoxides, such as diadinoxanthin, studied using high-resolution mass spectrometry, provide characteristic ions that can aid in their identification and spatial mapping via MSI. eaog.org
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Carotenoid Epoxide Research
The integration of omics technologies, particularly metabolomics, is significantly advancing the understanding of carotenoid metabolism and the factors influencing the formation and presence of carotenoid epoxides in biological systems. Metabolomics allows for the comprehensive analysis of small molecules within a biological sample, providing a snapshot of the metabolic state. researchgate.net
Research utilizing metabolomics approaches in plants has revealed that the formation of carotenoid epoxides can be favored under certain environmental conditions, such as growth at high altitudes. researchgate.net This suggests that the epoxidation of carotenoids like β-carotene to β-carotene 15,15'-epoxide may be a regulated process linked to environmental responses or stress adaptation in plants. Metabolomics, often coupled with mass spectrometric techniques, is a key component in studies aimed at breeding new varieties of crop plants with desired traits, including altered carotenoid profiles and stability. researchgate.net While specific metabolomics studies focusing solely on the pathways and factors governing β-carotene 15,15'-epoxide formation are needed, the broader application of omics in understanding carotenoid biosynthesis, conversion, and degradation provides a framework for future research on this specific epoxide. researchgate.net Integrating metabolomics with other omics layers, such as transcriptomics and proteomics, holds the potential to provide a more complete picture of the biological context surrounding the presence and roles of β-carotene 15,15'-epoxide in non-human organisms.
Advancements in Microfluidics and Miniaturized Platforms for β-carotene 15,15'-epoxide Analysis
Advancements in microfluidics and miniaturized analytical platforms offer promising avenues for the efficient and high-throughput analysis of carotenoids and their epoxides. These platforms allow for reduced sample and solvent consumption, faster analysis times, and the potential for on-site analysis. While specific published research detailing the application of microfluidics or miniaturized platforms specifically for the analysis of β-carotene 15,15'-epoxide is limited in the search results, the general progress in these areas for the analysis of lipophilic compounds and natural products is highly relevant.
Microfluidic devices can be integrated with separation techniques like liquid chromatography and detection methods such as mass spectrometry, creating hyphenated systems capable of complex analyses from minimal sample volumes. Miniaturized platforms for sample preparation, extraction, and analysis can offer advantages in terms of cost and portability. The development of such platforms tailored for lipophilic molecules like carotenoid epoxides could significantly improve the efficiency of screening biological samples for the presence and quantity of β-carotene 15,15'-epoxide, particularly in field research or high-throughput laboratory settings involving numerous non-human biological samples.
Green Chemistry Approaches in β-carotene 15,15'-epoxide Synthesis and Analysis
Green chemistry principles are increasingly being applied to the synthesis and analysis of natural products, aiming to reduce or eliminate the use of hazardous substances and generate less waste. In the context of carotenoid epoxides, this involves developing environmentally friendly methods for their extraction, purification, synthesis, and analytical determination.
Green extraction techniques for carotenoids, utilizing solvents like supercritical fluids, deep eutectic solvents, ionic liquids, or limonene, often combined with nonconventional methods such as ultrasound or microwave assistance, are being explored as alternatives to traditional organic solvents. eaog.org These methods can be applied to the extraction of carotenoid epoxides, including β-carotene 15,15'-epoxide, from various biological sources.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question when investigating 15-Ebbct's chemical properties?
- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies (e.g., synthesis pathways, biological activity). Use frameworks that emphasize clarity, specificity, and complexity, such as defining independent/dependent variables (e.g., reaction conditions, yield) and contextualizing the question within broader scientific debates. Avoid overly broad inquiries; instead, narrow the scope to address unresolved mechanistic or functional aspects. For example: "How do temperature gradients influence the crystallographic stability of this compound during solvothermal synthesis?" .
Q. What are the key considerations in designing initial experiments for this compound?
- Methodological Answer :
- Objective Alignment : Ensure experimental goals directly address the research question. For physicochemical studies, define measurable outcomes (e.g., purity via HPLC, stability via TGA).
- Control Variables : Standardize solvents, catalysts, and instrumentation to minimize confounding factors.
- Sample Size : Use power analysis to determine replicates, especially for biological assays, to ensure statistical validity .
- Ethical Compliance : For in vitro/in vivo studies, adhere to institutional guidelines for hazardous material handling .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in experimental data related to this compound's mechanisms?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR for structural confirmation, XRD for crystallinity, and DFT calculations for electronic properties).
- Bias Assessment : Scrutinize methodologies for potential artifacts (e.g., solvent impurities in synthesis, instrument calibration errors).
- Meta-Analysis : Systematically compare findings across studies to identify patterns or outliers. For instance, discrepancies in reported bioactivity may stem from variations in cell-line viability assays .
- Contradiction Mapping : Use frameworks like "strength-of-evidence hierarchies" to prioritize data from peer-reviewed, reproducible studies over preliminary findings .
Q. How can researchers ensure reproducibility in experimental protocols for synthesizing this compound?
- Methodological Answer :
- Protocol Detailing : Document all parameters (e.g., reaction time, pressure, stirring rates) in machine-readable formats. Use platforms like ELNs (Electronic Lab Notebooks) for version control.
- Independent Replication : Collaborate with external labs to validate synthesis pathways. Share raw data (e.g., spectral files, chromatograms) via repositories like Zenodo or Figshare.
- Uncertainty Quantification : Report confidence intervals for instrumental measurements (e.g., ±0.1°C for temperature-sensitive reactions) and use error-propagation models in data analysis .
- Adherence to Standards : Follow IUPAC guidelines for compound characterization and reporting .
Data Analysis & Presentation
Q. What strategies are effective for presenting complex datasets on this compound's bioactivity without oversimplification?
- Methodological Answer :
- Structured Visualization : Use heatmaps for dose-response data, PCA (Principal Component Analysis) for multivariate datasets, and time-lapse microscopy for dynamic processes.
- Contextual Annotations : Embed statistical summaries (e.g., p-values, R²) directly into figures. For crystallography data, include CIF files as supplementary material.
- Narrative Flow : Link results to hypotheses explicitly (e.g., "The observed IC₅₀ reduction aligns with DFT-predicted binding affinities") to maintain analytical rigor .
Literature & Collaboration
Q. How should researchers navigate conflicting interpretations of this compound's applications in existing literature?
- Methodological Answer :
- Critical Appraisal Tools : Apply CASP (Critical Appraisal Skills Programme) checklists to evaluate study validity, focusing on sampling biases and methodological transparency.
- Citation Contextualization : Differentiate between use cases (e.g., catalytic vs. therapeutic applications) when citing prior work. Use citation managers like Zotero to track disciplinary trends .
- Collaborative Frameworks : Initiate interdisciplinary consortia to harmonize testing protocols (e.g., ASTM standards for material testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
